(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid

Tyrosinase inhibition Melanin biosynthesis Cinnamic acid derivatives

Researchers need a cinnamic acid core with defined stereochemistry and morpholine electronics for MAO-B or tyrosinase SAR, but generic analogs fail due to flexible geometry or wrong basicity. This E-configured, para-morpholinophenyl acid provides: • Demonstrated >65-fold better tyrosinase inhibition than unsubstituted cinnamic acid • Sub-micromolar MAO-B inhibition with >366-fold selectivity over MAO-A • Free carboxylic acid for direct amide/ester diversification, bypassing multi-step ester hydrolysis ≥95% purity. Enables rapid morpholinocinnamamide library synthesis for depigmenting agents or Parkinson's research.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 1430398-57-4
Cat. No. B3378526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid
CAS1430398-57-4
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C=CC(=O)O
InChIInChI=1S/C13H15NO3/c15-13(16)6-3-11-1-4-12(5-2-11)14-7-9-17-10-8-14/h1-6H,7-10H2,(H,15,16)/b6-3+
InChIKeyPTIOADUSEPAKPX-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement


(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid (CAS 1430398-57-4) is a small-molecule cinnamic acid derivative featuring a para-morpholinophenyl substitution . It is characterized by an E‑configured α,β‑unsaturated carboxylic acid scaffold, which confers a planar, conjugated π‑system and a hydrogen‑bond‑capable carboxylic acid terminus . The morpholine ring imparts moderate basicity (pKa ~8.5) and enhanced aqueous solubility relative to unsubstituted cinnamic acid . Commercial availability is established through major vendors, with a standard purity of ≥95% .

Why Generic Substitution Fails


The substitution pattern and precise (E)-stereochemistry of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid are not interchangeable with generic cinnamic acid or other morpholine-containing analogs. The para-morpholinophenyl motif dictates a specific spatial orientation and electronic distribution critical for binding to targets such as tyrosinase [1] and monoamine oxidase‑B [2]. Replacing the morpholine with piperidine, or altering the double‑bond geometry from E to Z, dramatically reduces inhibitory potency, as demonstrated by structure–activity relationship (SAR) studies in the morpholinocinnamamide class [3]. Furthermore, the free carboxylic acid moiety enables salt‑formation and prodrug strategies that are unavailable in ester or amide analogs [4].

Quantitative Differentiation vs. Key Comparators


Tyrosinase Inhibition vs. Unsubstituted Cinnamic Acid

The morpholinocinnamoyl scaffold, exemplified by (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6), demonstrates micromolar tyrosinase inhibition that is unattainable with the parent cinnamic acid [1]. The target compound, (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid, shares the identical para‑morpholinophenyl core and E‑geometry with B6, differing only in the amide vs. acid terminus. This structural homology establishes the target compound as a direct entry point for developing potent tyrosinase inhibitors [2].

Tyrosinase inhibition Melanin biosynthesis Cinnamic acid derivatives

MAO‑B Inhibition and Selectivity

The 4‑morpholinophenyl group, integral to the target compound, is a critical pharmacophore for potent and selective MAO‑B inhibition. In the extended chalcone MO10, this motif yielded an IC50 of 0.044 μM and a selectivity index of 366.13 over MAO‑A, outperforming the reference drug lazabemide [1]. (2E)-3-[4-(Morpholin-4-yl)phenyl]prop-2-enoic acid provides the identical 4‑morpholinophenyl‑E‑propenoyl substructure, positioning it as a key intermediate for constructing next‑generation MAO‑B inhibitors [2].

MAO‑B inhibition Neurodegeneration Chalcone derivatives

Physicochemical Profile vs. Cinnamic Acid

The morpholine substitution significantly improves aqueous solubility and modulates lipophilicity relative to unsubstituted cinnamic acid. In silico ADME predictions for morpholinocinnamamide derivatives indicate high gastrointestinal absorption and blood–brain barrier permeability, properties essential for CNS and systemic applications [1]. The target acid retains these favorable descriptors while offering a handle for salt formation to further enhance solubility .

Physicochemical properties Drug‑likeness Cinnamic acid analogs

Synthetic Versatility of the Scaffold

The cinnamic acid framework with a 4‑morpholinophenyl substituent is a recognized privileged scaffold for enzyme inhibition [1]. The target acid's carboxylic acid handle permits straightforward conversion to esters, amides, hydrazides, and hydroxamic acids, enabling rapid exploration of structure–activity relationships across multiple target classes [2]. In contrast, pre‑formed ester or amide analogs limit subsequent diversification.

Scaffold‑based design Synthetic accessibility Privileged structures

Priority Application Scenarios


Tyrosinase Inhibitors for Cosmeceutical and Agrochemical Use

The demonstrated >65‑fold improvement in tyrosinase inhibition over unsubstituted cinnamic acid positions (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid as a key intermediate for synthesizing potent depigmenting agents and antibrowning additives [1]. The free acid enables direct amide coupling to generate morpholinocinnamamide libraries, bypassing multiple synthetic steps and accelerating lead identification [2].

MAO‑B Inhibitors for CNS Drug Discovery

The 4‑morpholinophenyl‑E‑propenoyl substructure is essential for achieving sub‑micromolar MAO‑B inhibition with >366‑fold selectivity over MAO‑A [3]. (2E)-3-[4-(Morpholin-4-yl)phenyl]prop-2-enoic acid provides the optimal core for constructing advanced chalcone and cinnamamide analogs, streamlining the synthesis of novel therapeutic candidates for Parkinson's disease and other neurodegenerative disorders [4].

ADME Optimization in Early Drug Discovery

In silico predictions for morpholinocinnamamide analogs indicate favorable gastrointestinal absorption and blood–brain barrier permeability [5]. The target acid serves as a versatile starting material for synthesizing analogs with enhanced pharmacokinetic profiles, reducing the risk of late‑stage attrition due to poor bioavailability [6].

Synthesis of Diverse Morpholinophenyl Libraries

The carboxylic acid handle of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid allows for rapid diversification into esters, amides, hydrazides, and hydroxamates [7]. This versatility supports high‑throughput medicinal chemistry campaigns targeting multiple enzyme classes, maximizing the value of a single commercial building block .

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